N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide is a structurally complex molecule combining three pharmacologically relevant moieties:
- Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted benzene ring, often associated with enhanced metabolic stability and binding affinity in CNS-targeting compounds.
- 4-(2-Fluorophenyl)piperazine: A piperazine derivative with a fluorine substituent, commonly linked to serotonin and dopamine receptor modulation .
- 2-(Methylthio)nicotinamide: A nicotinamide derivative with a sulfur-containing substituent, which may influence kinase inhibition or redox activity .
Structural confirmation typically employs NMR, HRMS, and HPLC, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3S/c1-35-26-19(5-4-10-28-26)25(32)29-16-22(18-8-9-23-24(15-18)34-17-33-23)31-13-11-30(12-14-31)21-7-3-2-6-20(21)27/h2-10,15,22H,11-14,16-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHNOCJHOCHYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and neuropharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Benzo[d][1,3]dioxole : A fused bicyclic structure that enhances biological activity.
- Piperazine moiety : Known for its role in various pharmacological effects.
- Methylthio group : May contribute to lipophilicity and bioactivity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- IC50 Values : In studies involving various cancer cell lines, related compounds showed IC50 values ranging from 1.54 µM to 7.46 µM against HepG2, HCT116, and MCF7 cells, indicating potent cytotoxicity compared to standard drugs like doxorubicin .
The anticancer mechanisms attributed to this class of compounds include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Apoptosis Induction : Flow cytometry analyses demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Study 1: In Vitro Efficacy
In a study assessing the anticancer activity of related compounds, researchers found that treatment with a benzo[d][1,3]dioxole derivative led to a significant reduction in tumor cell viability. The mechanism was linked to apoptosis via the mitochondrial pathway and cell cycle arrest at the G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Doxorubicin | MCF7 | 4.56 | Standard Chemotherapy |
Study 2: Animal Model Testing
In vivo studies on mice bearing tumor xenografts showed that administration of this compound resulted in reduced tumor growth rates compared to control groups. The study highlighted the compound's potential for further development as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : High oral bioavailability due to lipophilic properties imparted by the methylthio group.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further elucidation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) on the piperazine aryl ring enhance lipophilicity and may improve membrane permeability but reduce aqueous solubility .
Nicotinamide Derivatives with Thioether Linkages
Thioether-containing nicotinamides exhibit diverse bioactivities, influenced by substituent positioning and heterocyclic attachments.
Key Observations :
- Methylthio Group (target compound) offers moderate lipophilicity, favoring balanced absorption and metabolic stability .
Fluorophenyl-Containing Acetamides/Benzamides
Fluorine incorporation often enhances bioavailability and target engagement.
Key Observations :
- 2-Fluorophenyl (target compound) may confer superior conformational rigidity compared to 4-fluorophenyl analogues, enhancing receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
